molecular formula ClO- B082951 Hypochlorite CAS No. 14380-61-1

Hypochlorite

Cat. No. B082951
Key on ui cas rn: 14380-61-1
M. Wt: 51.45 g/mol
InChI Key: WQYVRQLZKVEZGA-UHFFFAOYSA-N
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Patent
US08198442B2

Procedure details

A 2-L Morton flask with overhead stirrer, thermocouple and addition funnel was charged with 2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (161 g, 0.90 mol), hydrochloric acid (37 wt. % in water, 300 g, 250 mL, 3 mol) and water (400 mL). The reaction mixture was stirred at 5-10° C., and sodium hypochlorite (14 wt % aqueous solution, 522 g, 0.99 mol) was added over 2 h. The reaction mixture was maintained at 10-12° C. for 1 h until a KI-starch paper test using sodium sulfite showed no remaining hypochlorite. The resulting mixture was cooled and filtered. The collected solid was washed with cold water (160 mL), and dried to constant weight in a vacuum-oven at 50° C. to give 169 g (88% yield) of the title compound as a solid melting at 189-190° C.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
522 g
Type
reactant
Reaction Step Three
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
88%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[NH:5][C:6](=[O:13])[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[N:9]=2)[CH2:3][CH2:2]1.[ClH:14].Cl[O-].[Na+].S([O-])([O-])=O.[Na+].[Na+].Cl[O-]>O>[Cl:14][C:7]1[C:6](=[O:13])[NH:5][C:4]([CH:1]2[CH2:2][CH2:3]2)=[N:9][C:8]=1[C:10]([OH:12])=[O:11] |f:2.3,4.5.6|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
161 g
Type
reactant
Smiles
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
522 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 5-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid was washed with cold water (160 mL)
CUSTOM
Type
CUSTOM
Details
dried to constant weight in a vacuum-oven at 50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 169 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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